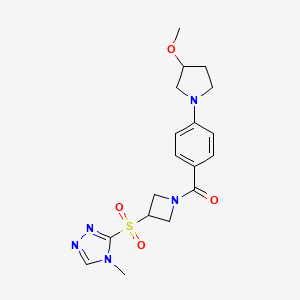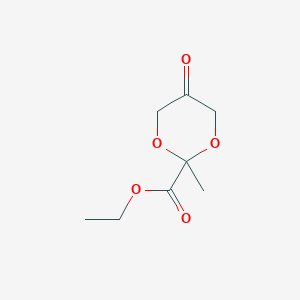
2,6-二氯-4-甲氧基苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-methoxyphenol is a chemical compound with the molecular formula C7H6Cl2O2 . It has a molecular weight of 193.03 .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-methoxyphenol involves a multi-step reaction . The first step involves [bis(acetoxy)iodo]benzene, followed by N,N’-Dimethylhydrazine dihydrochloride in acetonitrile under reflux conditions .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-methoxyphenol consists of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Chemical Reactions Analysis
The compound shows a reversible process at a pH range from 3.70 to 12.60 and is pH-dependent until pH 9.20 . By varying incubation time and pH of electrolyte solutions, 2,6-Dichloro-4-methoxyphenol showed spontaneous degradation which was presented by the change of its electrochemical behavior in solution .科学研究应用
Building Blocks for Synthesis
Phenol derivatives like 2,6-Dichloro-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been invented for these phenol derivatives .
Antioxidants
m-Aryloxy phenols, a category that includes 2,6-Dichloro-4-methoxyphenol, have applications as antioxidants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability .
Ultraviolet Absorbers
These compounds also serve as ultraviolet absorbers . This property makes them useful in various industries, including plastics, adhesives, and coatings .
Flame Retardants
m-Aryloxy phenols are used as flame retardants . They enhance the flame resistance of materials, making them safer for use in various applications .
Biological Activities
m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in medical and pharmaceutical research .
Production of Antioxidants
4-Methoxyphenol, a compound related to 2,6-Dichloro-4-methoxyphenol, is used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) . These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .
Manufacturing of Pharmaceuticals and Agrochemicals
4-Methoxyphenol serves as a key building block for the synthesis of many drugs, including fluoroquinolone antibiotics and anticoagulants . It also finds use in the manufacturing of agrochemicals .
Luminescent Detection
A luminescent 56-metal Cd(ii)–Sm(iii) nanocluster was constructed from a flexible Schiff base ligand, and it shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline . This indicates potential applications of 2,6-Dichloro-4-methoxyphenol in luminescent detection .
安全和危害
未来方向
There is potential for 2,6-Dichloro-4-methoxyphenol to be used in various fields of research and industry. For example, a luminescent 56-metal Cd(II)–Sm(III) nanocluster shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide) with high sensitivity and selectivity, which can be used to quantitatively analyze the concentrations in fruit extracts .
作用机制
Target of Action
The primary target of 2,6-Dichloro-4-methoxyphenol is the primary (carbon) radicals produced by the initiator . These radicals are key components in chemical reactions, particularly in the field of chemistry, where 2,6-Dichloro-4-methoxyphenol acts as a stabilizer to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .
Mode of Action
2,6-Dichloro-4-methoxyphenol interacts with its targets through a series of steps . First, oxygen reacts with the primary (carbon) radicals produced by the initiator and forms peroxy radicals. Then, the monomer adds to the peroxy radicals at a much slower rate to form a random copolymer. Finally, the peroxy radicals easily terminate each other, produce dead copolymer, and release an oxygen molecule .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dichloro-4-methoxyphenol involve the formation of peroxy radicals and their subsequent reactions . The compound prevents the formation of long oxygen−monomer copolymer chains, thereby reducing the consumption rate of oxygen and enhancing the inhibition of oxygen .
Result of Action
The molecular and cellular effects of 2,6-Dichloro-4-methoxyphenol’s action primarily involve the inhibition of radical polymerization monomers, such as acrylic monomers . This inhibition ensures the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-methoxyphenol. For instance, the degradation of 2,6-Dichloro-4-methoxyphenol in unsaturated soil was found to be influenced by bacterial mineralization
属性
IUPAC Name |
2,6-dichloro-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZNOEKGSGWAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methoxyphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-(7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2622571.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2622572.png)


![(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2622577.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2622578.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)
![3-(2,5-dimethylbenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2622584.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine](/img/structure/B2622585.png)

![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)